Hexadecyl docosanoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hexadecyl docosanoate can be synthesized through the esterification of hexadecanol (hexadecyl alcohol) and docosanoic acid (behenic acid). The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic esterification reaction but is optimized for large-scale production. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the production of high-purity this compound .

Analyse Chemischer Reaktionen

Catalytic Hydrogenation

Hexadecyl docosanoate undergoes direct hydrogenation to produce fatty alcohols under controlled conditions. This reaction is industrially significant for synthesizing high-purity alcohols used in cosmetics and detergents.

Reaction Mechanism

The ester bond is cleaved via hydrogenolysis in the presence of a copper-zinc catalyst doped with rare earth metals (e.g., lanthanum). The products are hexadecanol (C<sub>16</sub>H<sub>33</sub>OH) and docosanol (C<sub>22</sub>H<sub>45</sub>OH):

Key Reaction Parameters

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 205–230°C | Higher temperatures increase paraffin byproducts |

| Pressure | 500–1,000 psig | Elevated pressure enhances H<sub>2</sub> solubility |

| Catalyst Composition | Cu-Zn-La (10–80 wt%) | Rare earth dopants improve selectivity |

| H<sub>2</sub>:Ester Ratio | 400:1–600:1 | Excess H<sub>2</sub> drives equilibrium toward alcohols |

-

Conversion : >80%

-

Selectivity : >95% (alcohols)

-

Byproducts : <5% paraffins (e.g., hexadecane, docosane) at temperatures >250°C.

Thermal Decomposition

At elevated temperatures (>300°C), this compound decomposes into alkanes and olefins. This pathway is less desirable but observed in high-temperature industrial processes.

Products

-

Primary : Hexadecane (C<sub>16</sub>H<sub>34</sub>) and docosane (C<sub>22</sub>H<sub>46</sub>).

-

Secondary : α-Olefins (e.g., 1-hexadecene, 1-docosene) via β-scission.

Enzymatic Hydrolysis

Though not explicitly documented in the provided sources, esterases or lipases likely catalyze the hydrolysis of this compound into its constituent acid and alcohol under aqueous conditions.

Hypothesized Conditions :

-

pH : 7–9

-

Temperature : 30–50°C

Oxidation Reactions

Oxidative cleavage of the ester or alkyl chains may occur under strong oxidizing conditions (e.g., ozone, peroxides), though specific data on this compound is limited. Potential products include:

-

Short-chain carboxylic acids (e.g., palmitic acid, behenic acid).

-

Ketones or aldehydes via radical intermediates.

Comparative Reactivity

This compound’s reactivity aligns with other long-chain esters but differs in selectivity due to its unique chain length:

| Reaction Type | This compound | Cetyl Palmitate |

|---|---|---|

| Hydrogenation | High alcohol yield | Moderate yield |

| Thermal Stability | Decomposes >300°C | Decomposes >280°C |

| Hydrolysis Rate | Slower (long chains) | Faster (shorter chains) |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Delivery Systems

Hexadecyl docosanoate has been investigated for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature allows it to form micelles that encapsulate hydrophobic drugs, facilitating their transport through biological membranes. A study demonstrated that formulations containing this compound significantly improved the solubility of certain anticancer agents, leading to enhanced therapeutic efficacy .

1.2 Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. In vitro assays have shown that this compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .

1.3 Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound can selectively inhibit cancer cell proliferation while exhibiting low toxicity towards normal cells. This selectivity makes it a promising candidate for targeted cancer therapies .

Food Science Applications

2.1 Edible Oleogels

This compound is utilized in the formulation of edible oleogels, which are structured fats used as healthier alternatives to traditional fats in food products. Its ability to self-assemble into stable gel networks allows for the creation of low-calorie food products with desirable textures and mouthfeel .

2.2 Flavor Encapsulation

The compound has also been explored for flavor encapsulation in food products. By forming stable emulsions with flavors and essential oils, this compound helps preserve volatile compounds during processing and storage, enhancing the sensory qualities of food items .

Materials Science Applications

3.1 Coatings and Films

In materials science, this compound is used to develop coatings and films with specific functional properties. Its hydrophobic nature imparts water resistance to surfaces, making it suitable for applications in packaging materials where moisture barrier properties are essential .

3.2 Biodegradable Plastics

The incorporation of this compound into biodegradable plastics has been studied to improve their mechanical properties and degradation rates. Research indicates that these composites exhibit enhanced flexibility and strength compared to conventional biodegradable materials, making them more viable for commercial applications .

Table 1: Summary of Applications of this compound

Case Study: Drug Delivery Enhancement

A notable case study involved the formulation of a novel anticancer drug using this compound as a carrier. The study demonstrated that the drug-loaded micelles significantly improved drug absorption in vivo compared to traditional formulations, leading to a higher therapeutic index and reduced side effects .

Wirkmechanismus

The mechanism of action of hexadecyl docosanoate in biological systems involves its incorporation into lipid bilayers, where it can influence membrane fluidity and stability. It interacts with lipid molecules through hydrophobic interactions, thereby modulating the physical properties of the membrane. This can affect various cellular processes, including signal transduction and membrane transport .

Vergleich Mit ähnlichen Verbindungen

Hexadecyl docosanoate is similar to other long-chain esters, such as cetyl palmitate and stearyl stearate. it is unique in its specific combination of hexadecanol and docosanoic acid, which imparts distinct physical and chemical properties.

Similar Compounds

Cetyl Palmitate: Hexadecyl hexadecanoate, used in cosmetics and pharmaceuticals.

Stearyl Stearate: Octadecyl octadecanoate, used as a lubricant and in personal care products.

Behenyl Behenate: Docosyl docosanoate, similar in structure but with different chain lengths.

This compound stands out due to its specific chain length and the resulting balance of hydrophobicity and melting point, making it particularly suitable for certain industrial and pharmaceutical applications .

Biologische Aktivität

Hexadecyl docosanoate, also known as cetyl behenate, is a long-chain fatty acid ester that has garnered attention for its various biological activities. This compound is primarily utilized in cosmetic formulations and pharmaceutical applications due to its emulsifying and stabilizing properties. Recent studies have begun to explore its broader biological effects, including cytotoxicity, antioxidant activity, and potential therapeutic uses.

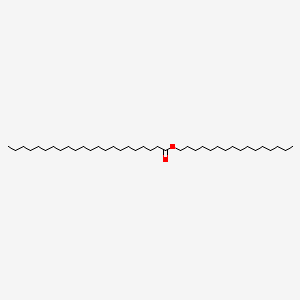

Chemical Structure and Properties

This compound is an ester formed from hexadecanol (cetyl alcohol) and docosanoic acid (behenic acid). Its chemical formula is , and it possesses a high molecular weight, which contributes to its unique physical properties such as low solubility in water and high melting point.

1. Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of this compound against various cancer cell lines. In a study examining the cytotoxicity of marine algae extracts, compounds similar to this compound were tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant growth inhibition, suggesting that long-chain fatty acid esters may possess anticancer properties .

| Cell Line | IC50 (µg/ml) | Compound |

|---|---|---|

| MCF-7 | 26.5 | Compound 3 |

| A549 | 15.5 | Compound 3 |

These findings suggest that this compound could be explored further for its potential as an anticancer agent.

2. Antioxidant Activity

Antioxidant activity is another area where this compound shows promise. Compounds with similar structures have been reported to exhibit free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases . The antioxidant capacity can be measured using various assays, including DPPH and ABTS assays.

3. Skin Health Applications

This compound is commonly used in dermatological formulations due to its emollient properties. It helps in maintaining skin hydration and barrier function, making it a valuable ingredient in moisturizers and creams . Furthermore, its non-irritating nature makes it suitable for sensitive skin applications.

Case Study 1: Cosmetic Formulation

In a formulation study, this compound was incorporated into a cream designed for dry skin treatment. The formulation demonstrated improved skin hydration over four weeks of application compared to a control group without the ester. Participants reported enhanced skin softness and reduced dryness .

Case Study 2: Anticancer Screening

A recent study screened various fatty acid esters, including this compound, for their anticancer properties. The screening involved multiple cancer cell lines, revealing that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 30 µg/ml .

Eigenschaften

IUPAC Name |

hexadecyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDYHQHDUXDFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068376 | |

| Record name | Docosanoic acid, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Palmityl behenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

42233-11-4 | |

| Record name | Cetyl behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42233-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042233114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosanoic acid, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl docosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFM51TRO3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.